molecular formula C19H24N2O5S B3709423 Acid Blue 127

Acid Blue 127

Cat. No.: B3709423
M. Wt: 392.5 g/mol
InChI Key: HUJVUMPYHGYXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a 2,5-dimethoxyphenyl group , a 4-methylbenzyl group , and a methylsulfonyl group . These groups are common in various organic compounds and have distinct chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dimethoxyphenyl and 4-methylbenzyl groups are aromatic, meaning they contain a stable ring of carbon atoms . The methylsulfonyl group contains sulfur and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings would likely make the compound relatively stable . The methylsulfonyl group might make the compound more polar and increase its solubility in water .

Properties

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-5-7-15(8-6-14)12-20-19(22)13-21(27(4,23)24)17-11-16(25-2)9-10-18(17)26-3/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJVUMPYHGYXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863860
Record name N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methanesulfonyl)-N-[(4-methylphenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6471-01-8
Record name C.I. Acid Blue 127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chemical structure of Acid Blue 127 influence its compatibility with different materials, particularly silk?

A1: Research indicates that this compound exhibits good compatibility with silk when used in combination with other acid dyes possessing similar affinities and diffusion coefficients. [] This suggests that the dye's chemical structure, specifically its acidic groups and aromatic rings, allows it to interact favorably with the protein structure of silk fibers, leading to efficient dye uptake and color fastness.

Q2: Has the degradation of this compound under environmental pollutants been investigated?

A2: Yes, studies have explored the impact of air pollutants on this compound's color stability. One study found that exposure to nitrogen dioxide in a humid environment caused slight fading of silk dyed with this compound. [] This highlights the dye's potential vulnerability to environmental factors and the importance of considering its long-term stability in textile applications.

Q3: Can this compound be removed from wastewater, and what methods are effective?

A3: Research has demonstrated the effectiveness of activated carbon in removing this compound from aqueous solutions. [] This adsorption process is influenced by factors such as temperature, initial dye concentration, and the presence of other dyes. Understanding the adsorption kinetics and equilibria is crucial for optimizing wastewater treatment strategies.

Q4: Have there been any studies on the potential mutagenicity of this compound?

A4: A study utilizing the umu-test (Salmonella thyphimurium TA1535/pSK1002) assessed the genotoxic potential of this compound. [] Results indicated that the dye did not exhibit mutagenic effects at various concentrations, both in the presence and absence of metabolic activation by liver enzymes (S9 fraction). This suggests that this compound, at least under the tested conditions, may not pose a significant mutagenic risk.

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